S-Methyl-L-cysteine
Overview
Description
S-Methyl-L-cysteine is a naturally occurring amino acid derivative with the chemical formula CH₃SCH₂CH(NH₂)COOH. It is the S-methylated derivative of cysteine and is found widely in plants, particularly in edible vegetables such as garlic, cabbage, and turnips . This compound is known for its potential health benefits, including anti-carcinogenic, anti-diabetic, and cardiovascular effects .
Mechanism of Action
Target of Action
S-Methyl-L-cysteine (SMLC) primarily targets two enzymes: Cathepsin D and Methylated-DNA–protein-cysteine methyltransferase . Cathepsin D is a key enzyme involved in protein degradation and apoptosis, while Methylated-DNA–protein-cysteine methyltransferase plays a crucial role in DNA repair . Additionally, SMLC acts as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA) .
Mode of Action
SMLC’s mode of action is primarily through its antioxidative properties. It can activate the methionine (Met) oxidase activity of MSRA to scavenge free radicals . This antioxidation is largely dependent on the Met oxidase activity of MSRA .
Biochemical Pathways
SMLC is involved in the methionine-centered redox cycle (MCRC), a key biochemical pathway that helps in scavenging oxidizing species . It is also linked to transmethylation, transsulphuration, polyamine synthesis, and 5′-deoxyadenosyl 5′-radical–mediated biochemical transformations .
Pharmacokinetics
It is known that smlc is a substrate in the catalytic antioxidant system mediated by msra .
Result of Action
SMLC has been shown to protect against mitochondrial dysfunction in neural cells . It can protect against antimycin A-induced mitochondrial membrane depolarization and alleviate 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity . Furthermore, SMLC has been found to result in significant attenuation of plasma glucose, insulin, tumor necrosis factor-alpha, insulin resistance, and improved antioxidant enzyme activities .
Action Environment
The action of SMLC can be influenced by environmental factors. For instance, the presence of other compounds, such as antimycin A, can affect the efficacy of SMLC . Moreover, the natural abundance of SMLC in certain foods like garlic and cabbage may also influence its bioavailability and action .
Biochemical Analysis
Biochemical Properties
S-Methyl-L-cysteine acts as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA) . This antioxidation is largely dependent on the Met oxidase activity of MSRA . It has been studied for its antioxidative, neuroprotective, and anti-obesity effects .
Cellular Effects
This compound has been shown to protect against antimycin A-induced mitochondrial membrane depolarization and alleviate 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity . It can activate the Met oxidase activity of MSRA to scavenge free radicals .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a substrate in the methionine-centered redox cycle (MCRC), mediated by MSRA . It can activate the Met oxidase activity of MSRA to scavenge free radicals .
Dosage Effects in Animal Models
It has been shown to have neuroprotective effects .
Metabolic Pathways
This compound is involved in the methionine-centered redox cycle (MCRC), mediated by MSRA . It is not genetically coded but arises by post-translational methylation of cysteine .
Transport and Distribution
This compound exhibits a low to moderate affinity for the amino acid transport system A and a sodium-independent neutral amino acid transporter Asc-1, which are capable of taking up alanine and serine .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Methyl-L-cysteine can be synthesized through the methylation of cysteine. One common method involves the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Cysteine+CH3I→this compound+HI
Industrial Production Methods: Industrial production of this compound often involves enzymatic methods. For example, the enzyme methionine sulfoxide reductase A (MSRA) can catalyze the methylation of cysteine to produce this compound . This method is advantageous due to its specificity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form this compound sulfoxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide.
Reduction: The sulfoxide form can be reduced back to this compound using reducing agents like dithiothreitol.
Substitution: this compound can participate in substitution reactions where the methylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Dithiothreitol, mild basic conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: this compound sulfoxide.
Reduction: this compound.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
S-Methyl-L-cysteine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- S-allyl-L-cysteine
- S-propyl-L-cysteine
- S-ethyl-L-cysteine
- S-trityl-L-cysteine
Comparison: S-Methyl-L-cysteine is unique among these compounds due to its specific methylthio group, which imparts distinct chemical and biological properties. For instance, S-allyl-L-cysteine, found in garlic, has different health benefits and metabolic pathways compared to this compound . The methylthio group in this compound makes it particularly effective in activating MSRA and protecting against oxidative stress .
Properties
IUPAC Name |
(2R)-2-amino-3-methylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIDJDIHTAOVLG-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862579 | |
Record name | S-Methylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | S-Methyl-L-cysteine | |
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CAS No. |
1187-84-4, 19651-44-6, 7728-98-5 | |
Record name | (-)-S-Methyl-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187-84-4 | |
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Record name | S-Methylcysteine | |
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Record name | S-Methyl-DL-cysteine | |
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Record name | S-Methylcysteine | |
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Record name | S-Methylcysteine | |
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Record name | S-methyl-L-cysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | S-methylcysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.898 | |
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Record name | S-methyl-DL-cysteine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.261 | |
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Record name | S-METHYLCYSTEINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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